molecular formula C16H9Cl2NO2 B2763827 5-Chloroquinolin-8-yl 2-chlorobenzoate CAS No. 1051868-61-1

5-Chloroquinolin-8-yl 2-chlorobenzoate

Cat. No. B2763827
CAS RN: 1051868-61-1
M. Wt: 318.15
InChI Key: MBIOQZQADXODMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloroquinolin-8-yl 2-fluorobenzoate” is a compound that contains an 8-hydroxyquinoline scaffold, which is useful for anticancer drug development . The structure of this compound was assigned by diverse spectroscopic techniques .


Synthesis Analysis

The compound was prepared by the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline . The reaction was carried out in the presence of triethylamine as a base .


Molecular Structure Analysis

The central ester fragment C8/O1/C10 (O2)/C11 of the compound is almost planar with a root mean square (r.m.s.) deviation of 0.0612 Å. It makes dihedral angles of 76.35 (6)° and 12.89 (11)°, with quinoline and phenyl rings respectively .


Chemical Reactions Analysis

The structure shows C–H…X (X = halogen) non-classical hydrogen bonds. It also has a halogen…halogen distance less than the sum of the van der Waals radii (3.2171 (15) Å) .


Physical And Chemical Properties Analysis

The compound shows non-classical hydrogen bonds and a halogen-halogen interaction, with a Cl1…F1 distance less than the sum of the van der Waals radii (3.2171(15) Å) .

properties

IUPAC Name

(5-chloroquinolin-8-yl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-12-6-2-1-4-11(12)16(20)21-14-8-7-13(18)10-5-3-9-19-15(10)14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIOQZQADXODMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroquinolin-8-yl 2-chlorobenzoate

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